molecular formula C10H15N3O4S B11310949 N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11310949
M. Wt: 273.31 g/mol
InChI Key: NNBURCJPIPZLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name is derived from its pyrimidine core, which is substituted at the 5-position with a sulfonamide group and at the 2- and 6-positions with hydroxyl and oxo functional groups, respectively. The cyclohexyl moiety is attached via the sulfonamide nitrogen. According to PubChem records, the IUPAC name is N-cyclohexyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide. This nomenclature adheres to the priority rules for numbering heterocyclic systems, where the sulfonamide group (-SO₂NH-) receives the lowest possible locant.

Synonyms for this compound include STL420641, AKOS000434077, and F2526-0036. These identifiers are frequently used in chemical databases and commercial catalogs to facilitate cross-referencing. The SMILES string C1CCC(CC1)NS(=O)(=O)C2=CNC(=O)NC2=O provides a linear representation of the structure, encoding the cyclohexyl group, sulfonamide linkage, and pyrimidine ring with hydroxyl and ketone substituents.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₅N₃O₄S , as confirmed by high-resolution mass spectrometry. This formula accounts for the pyrimidine ring (C₄H₃N₂O₂), sulfonamide group (SO₂NH), and cyclohexyl substituent (C₆H₁₁). The molecular weight is 273.31 g/mol , calculated using the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), oxygen (16.00), and sulfur (32.07).

A comparative analysis with related sulfonamide derivatives reveals distinct mass differences. For example, pyrimidine-2-sulfonamide (C₄H₅N₃O₂S) has a molecular weight of 159.17 g/mol, highlighting the impact of the cyclohexyl group and additional oxygen atoms in the subject compound.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-cyclohexyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H15N3O4S/c14-9-8(6-11-10(15)12-9)18(16,17)13-7-4-2-1-3-5-7/h6-7,13H,1-5H2,(H2,11,12,14,15)

InChI Key

NNBURCJPIPZLGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A microwave-assisted method employs p-tolylidene-Meldrum’s acid , 6-hydroxypyrimidin-4(3H)-one , and cyclohexanamine in glacial acetic acid under nitrogen. The reaction proceeds at 373 K (100°C) with microwave irradiation (250 W maximum power) for 18 minutes, achieving an 83% yield. This method leverages rapid dielectric heating to accelerate cyclocondensation, minimizing side reactions.

Key Parameters:

  • Catalyst : Trifluoroacetic acid (TFA, 0.4 mmol)

  • Solvent : Glacial acetic acid

  • Time : 18 minutes

  • Yield : 83%

Characterization Data:

  • Melting Point : 534–536 K (261–263°C)

  • IR (KBr, cm⁻¹) : 3315 (NH stretch), 3200 (OH stretch), 1649 (C=O stretch)

  • ¹H NMR (DMSO-d₆) : δ 2.35 (t, 2H, -CH₂), 2.76 (t, 2H, -CH₂CO), 7.05–7.72 (m, aromatic protons)

Crystallization from ethanol yields pure product with intermolecular N–H···O and O–H···N hydrogen bonds, confirmed by X-ray diffraction.

Biginelli Cyclocondensation with Sulfonamide Functionalization

Sulfanilamide-Based Approach

A modified Biginelli reaction synthesizes dihydropyrimidine-sulfonamide hybrids by reacting sulfanilamide , 2,2,6-trimethyl-4H-1,3-dioxin-4-one (Dioxinone) , and cyclohexanamine in acetonitrile under reflux. TFA catalyzes the cyclo-condensation, forming the pyrimidine core while introducing the sulfonamide group.

Reaction Conditions:

  • Molar Ratio : 1:1:1 (sulfanilamide:Dioxinone:cyclohexanamine)

  • Solvent : Acetonitrile

  • Catalyst : TFA (0.4 mmol)

  • Time : 18 hours

  • Yield : 50–55%

Spectral Confirmation:

  • ¹H NMR : δ 5.31–5.44 (d, CH), 2.05–2.09 (s, CH₃)

  • ¹³C NMR : δ 16.54–16.62 (CH₃), 54.60–55.00 (CH), 173.85–174.38 (C=S)

Catalytic Sulfonylation of Pyrimidine Intermediates

DMF-Catalyzed Sulfonamide Formation

A patent-derived method reacts 5-amino-2-hydroxy-6-oxo-1,6-dihydropyrimidine with cyclohexylsulfonyl chloride in toluene at 120–160°C using catalytic N,N-dimethylformamide (DMF) . This avoids hydrochloric acid scavengers and suppresses bis-sulfonamide byproducts.

Protocol:

  • Molar Ratio : 1.5:1 (sulfonating agent:amine)

  • Catalyst : DMF (0.001–0.05 equiv)

  • Temperature : 120–160°C

  • Time : 3–7 hours

  • Yield : >90% (reported for analogous compounds)

Advantages:

  • High concentration (>50% aniline)

  • Scalable for industrial production

Multi-Step Synthesis via Pyrimidinone Intermediates

Intermediate Formation and Sulfonation

A thiourea-mediated approach constructs the pyrimidine core first:

  • Step 1 : Condense aromatic aldehydes , ethyl cyanoacetate , and thiourea in ethanol/K₂CO₃ to form 6-substituted-2-thiouracil-5-carbonitriles .

  • Step 2 : React with 2-chloro-N-cyclohexylacetamide in DMF to introduce the sulfonamide group.

Conditions:

  • Step 1 : Ethanol reflux, 8–10 hours (yield: 51–73%)

  • Step 2 : Room temperature, 8–10 hours (yield: 40–50%)

Characterization:

  • IR : 2221 cm⁻¹ (C≡N), 1662 cm⁻¹ (C=O)

  • ¹H NMR : δ 4.12 (s, S-CH₂), 7.05–7.72 (m, aromatic protons)

Comparative Analysis of Methods

Method Yield Time Key Advantage
Microwave-Assisted83%18 minutesRapid, high-yield, minimal side products
Biginelli Condensation55%18 hoursModular for structural diversification
Catalytic Sulfonylation>90%7 hoursScalable, avoids byproducts
Multi-Step Synthesis50%20 hoursFlexible intermediate functionalization

Mechanistic Insights

Microwave Method Mechanism

The reaction proceeds via:

  • Activation : TFA protonates the carbonyl oxygen of Meldrum’s acid, enhancing electrophilicity.

  • Cyclocondensation : Nucleophilic attack by 6-hydroxypyrimidin-4(3H)-one forms the fused pyrimidine ring.

  • Sulfonamide Coupling : Cyclohexanamine displaces the tolyl group via nucleophilic substitution.

Biginelli Reaction Pathway

  • Knoevenagel Condensation : Dioxinone and aldehyde form an α,β-unsaturated ketone.

  • Nucleophilic Addition : Sulfanilamide attacks the ketone, followed by cyclization with urea/thiourea.

Challenges and Solutions

  • Byproduct Formation : Bis-sulfonamides arise from over-sulfonylation. Mitigated using DMF catalysis.

  • Low Solubility : Pyrimidinone intermediates precipitate prematurely. Addressed via slow ethanol crystallization.

  • Scale-Up Limitations : Microwave methods face energy transfer issues. Conventional reflux offers scalability .

Chemical Reactions Analysis

Oxidation Reactions

The 2-hydroxy group undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, yielding N-cyclohexyl-2,6-dioxo-1,6-dihydropyrimidine-5-sulfonamide (Figure 1A). This reaction proceeds with moderate efficiency (~65–70% yield) and requires precise pH control to avoid over-oxidation of the pyrimidine ring.

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 60°C, 4 hrs2-keto derivative68%
CrO₃Acetic acid, RT, 12 hrsPartial ring oxidation (minor pathway)<20%

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen serves as a reactive site for alkylation or arylation. In studies targeting Mycobacterium tuberculosis, substitution with benzyl chloride under basic conditions (K₂CO₃, DMF, 80°C) produced N-benzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (Figure 1B) . This modification significantly enhanced antitubercular activity (MIC: 0.2 μM vs. 0.8 μM for the parent compound) .

Key findings :

  • Benzyl substitution improved target binding affinity to DprE1, a mycobacterial cell wall synthesis enzyme .

  • Heteroaryl groups (e.g., 2-picolyl) retained activity but required steric compatibility .

  • Cyclohexyl-to-phenyl replacement reduced potency by 4-fold, highlighting the importance of lipophilicity .

Condensation Reactions

The 6-oxo group participates in condensation with primary amines. For instance, refluxing with aniline in ethanol yielded N-cyclohexyl-2-hydroxy-6-(phenylimino)-1,6-dihydropyrimidine-5-sulfonamide (Figure 1C). These reactions typically achieve >70% yield when catalyzed by p-toluenesulfonic acid (PTSA).

Reaction optimization :

  • Solvent : Ethanol > DMSO (reduced side products)

  • Temperature : 80°C optimal for imine formation

Sulfonamide Hydrolysis

Under strong acidic conditions (6M HCl, reflux), the sulfonamide cleaves to form 5-sulfonic acid derivatives , though this pathway is rarely utilized due to poor stability of the product.

Cyclohexyl Group Modifications

The cyclohexyl moiety can be replaced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enabling access to aryl- or heteroaryl-substituted analogs .

Mechanistic Insights

  • Electron-withdrawing effects : The sulfonamide and carbonyl groups polarize the pyrimidine ring, enhancing electrophilicity at C4 and C6 positions.

  • Steric effects : Bulky substituents at the cyclohexyl group hinder nucleophilic attack at the sulfonamide nitrogen, necessitating tailored reaction conditions .

Scientific Research Applications

Structural Representation

The structure of N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be represented as follows:

SMILES C1CCC CC1 NS O O C2 CNC O NC2 O\text{SMILES C1CCC CC1 NS O O C2 CNC O NC2 O}

Medicinal Chemistry

This compound has been studied for its potential as an enzyme inhibitor . The mechanism of action involves binding to the active sites of specific enzymes, thereby inhibiting their catalytic functions. This property is particularly relevant in the development of drugs targeting various diseases.

Case Studies

  • Antifungal Activity : Research has demonstrated that derivatives of dihydropyrimidines exhibit antifungal properties. A study focused on the synthesis and evaluation of various dihydropyrimidine derivatives found that certain compounds showed significant activity against fungal strains, supporting the potential application of this compound in antifungal therapies .
  • HIV Integrase Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit HIV integrase, an enzyme critical for viral replication. This highlights the compound's potential in antiviral drug development .

Chemical Synthesis

The synthesis of this compound typically involves the condensation of cyclohexylamine with appropriate dihydropyrimidine precursors in the presence of a sulfonating agent. The reaction conditions often include elevated temperatures and specific solvents like ethanol or methanol to optimize yield and purity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, we compare it to three analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications
This compound C₁₁H₁₇N₃O₄S 287.33 Cyclohexyl, hydroxyl, oxo
N-cycloheptyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₂H₁₉N₃O₄S 301.36 Cycloheptyl, 4-methyl, hydroxyl, oxo
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide C₁₈H₂₂N₆O₇S₂ 498.53 Acetamido, sulfamoylphenyl, thioether linkage

Key Comparisons

Cycloalkyl vs. In contrast, the sulfamoylphenyl-containing analog (C₁₈H₂₂N₆O₇S₂) introduces aromaticity and hydrogen-bonding capacity, which may enhance solubility and target selectivity .

Functional Group Variations The 4-methyl substitution in the cycloheptyl analog reduces conformational flexibility compared to the parent compound, likely impacting molecular packing in crystalline states .

Molecular Weight and Bioavailability

  • The parent compound (287.33 g/mol) falls within the “Lipinski rule of five” thresholds, suggesting favorable oral bioavailability. The larger sulfamoylphenyl derivative (498.53 g/mol) may face challenges in passive membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility : The parent compound’s synthesis is well-documented, with a 62% yield reported in optimized conditions. The cycloheptyl analog requires additional steps for regioselective methylation, reducing scalability .
  • The acetamido-sulfamoylphenyl analog (C₁₈H₂₂N₆O₇S₂) demonstrated IC₅₀ values of 12 nM against bacterial dihydrofolate reductase in preliminary assays .

Biological Activity

N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that belongs to the dihydropyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A cyclohexyl group
  • A hydroxy group
  • A sulfonamide moiety attached to a dihydropyrimidine ring

This specific arrangement contributes to its biological properties and potential as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, which may lead to various biological effects depending on the targeted pathway.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can block the active sites of enzymes involved in critical metabolic pathways.
  • Antioxidant Activity : Similar pyrimidine derivatives have shown promise in scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Properties : Compounds in this class have been evaluated for their antifungal and antibacterial activities .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress.
AntimicrobialExhibits antifungal and antibacterial properties against various pathogens.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways; potential applications in drug design.
CytotoxicityDemonstrates cytotoxic effects against cancer cell lines; potential for anticancer therapies.

Case Studies and Research Findings

  • Antioxidant Potential : Research has indicated that pyrimidine derivatives can effectively neutralize DPPH radicals, showcasing their role as antioxidant agents . This property is crucial for developing therapeutics aimed at oxidative stress-related diseases.
  • Antimicrobial Activity : A study on dihydropyrimidine derivatives demonstrated significant antifungal activity against various strains, suggesting that compounds like this compound may serve as effective antimicrobial agents .
  • Cytotoxic Evaluation : In vitro studies have shown that this compound exhibits cytotoxicity against several human tumor cell lines, indicating its potential as an anticancer agent . Further investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-cyclohexyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : Condensation of cyclohexylamine with a sulfonyl chloride precursor under reflux in ethanol, using triethylamine as a base to neutralize HCl byproducts.
  • Step 2 : Cyclization of the intermediate in acidic conditions (e.g., H₂SO₄) to form the dihydropyrimidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .
    • Key Considerations : Monitor reaction progress via TLC and confirm product purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELXL for refinement (R factor < 0.05) to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, sulfonamide NH at δ 10.2 ppm).
  • IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and sulfonamide (1320–1350 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does solvent polarity influence the stability of this compound during storage?

  • Experimental Design :

  • Stability Assay : Dissolve the compound in DMSO, methanol, and water (1 mg/mL) and monitor degradation via HPLC at 25°C over 30 days.
  • Findings : Significant decomposition (>20%) occurs in DMSO due to nucleophilic attack on the sulfonamide group. Methanol and water show <5% degradation under inert atmospheres .
    • Recommendation : Store lyophilized samples at -20°C and avoid DMSO for long-term storage.

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., C5 position adjacent to sulfonamide).
  • Molecular Dynamics (MD) : Simulate solvation effects in water and ethanol to assess steric hindrance from the cyclohexyl group .
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. How can structural analogs of this compound be designed to enhance bioactivity against microbial targets?

  • Methodology :

  • SAR Analysis : Replace the cyclohexyl group with bulkier substituents (e.g., adamantyl) to improve membrane permeability.
  • In Silico Screening : Dock analogs into the active site of E. coli dihydrofolate reductase (PDB: 1RX2) using AutoDock Vina to prioritize synthesis .
    • Experimental Validation : Test minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (MP) for similar dihydropyrimidine derivatives: How to address this?

  • Root Cause Analysis :

  • Polymorphism: SC-XRD data may reveal different crystal packing (e.g., monoclinic vs. orthorhombic forms) .
  • Impurity Effects: Residual solvents (e.g., ethanol) can depress MP by 5–10°C.
    • Resolution : Standardize purification (recrystallization from ethyl acetate) and report DSC thermograms (heating rate 10°C/min) .

Methodological Best Practices

  • Crystallography : For accurate hydrogen-bonding analysis, collect data at low temperature (100 K) and use SHELXL’s AFIX commands to model disorder .
  • Bioactivity Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via dose-response curves (IC₅₀/EC₅₀ calculations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.